8-(2,5-Dimethylphenyl)-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone
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Description
8-(2,5-Dimethylphenyl)-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound is part of a broader class of chemicals that have been synthesized and characterized for various applications. Research studies have synthesized similar compounds by reacting specific precursors in the presence of catalysts or under specific conditions to yield heterocyclic compounds. These processes are meticulously documented, including the structural elucidation through techniques such as IR, NMR, mass spectrometry, and sometimes X-ray crystallography. The detailed synthetic routes provide insights into the complexity and versatility of organic synthesis in creating structurally diverse molecules (Attaby et al., 2007; Sharma et al., 2017).
Antiviral and Antimicrobial Activities
Several studies focus on the antiviral and antimicrobial properties of compounds within this family. These studies explore the biological activities against various pathogens, including viruses and bacteria. For instance, the synthesized compounds have been evaluated for cytotoxicity, anti-HSV1, anti-HAV, and against a range of bacterial strains, showcasing their potential in developing new therapeutic agents (Attaby et al., 2007; Shawish et al., 2021).
Molecular Structure and Activity Relationship
The molecular structure investigations, including X-ray crystallography combined with Hirshfeld and DFT calculations, play a crucial role in understanding the intermolecular interactions that govern the molecular packing and, consequently, the biological activities of these compounds. Such studies are foundational in the rational design of new compounds with enhanced biological activities (Shawish et al., 2021).
Applications in Targeted Therapy
Notably, some derivatives have been synthesized and evaluated for targeted therapy against specific cancer cell lines, demonstrating the potential of these compounds in oncological research. For instance, certain pyrazole-s-triazine derivatives have shown cytotoxicity against triple-negative breast cancer cells, indicating their potential application in developing new anticancer therapies (Shawish et al., 2022).
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-5-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-6-7-18(2)19(13-17)20-14-21-24(33)30(26-16-31(21)27-20)15-23(32)29-11-9-28(10-12-29)22-5-3-4-8-25-22/h3-8,13-14,16H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUWUDQMSNAWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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